molecular formula C10H10F2O4 B13613737 3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13613737
M. Wt: 232.18 g/mol
InChI Key: LVLFIWUVZGSKOS-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions including halogenation, methoxylation, and boronation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The difluoro groups can be reduced to form a mono-fluoro or non-fluorinated compound.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while substitution of the methoxy group can result in a halogenated or alkylated derivative.

Scientific Research Applications

3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxyphenylboronic acid: Shares the difluoro and methoxy groups but lacks the hydroxypropanoic acid moiety.

    2,6-Difluoro-4-methoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of hydroxypropanoic acid.

    2,6-Difluoro-4-methoxyphenol: Contains the difluoro and methoxy groups but with a phenol group instead of hydroxypropanoic acid.

Uniqueness

3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both difluoro and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

3-(2,6-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H10F2O4/c1-16-5-2-7(11)6(8(12)3-5)4-9(13)10(14)15/h2-3,9,13H,4H2,1H3,(H,14,15)

InChI Key

LVLFIWUVZGSKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC(C(=O)O)O)F

Origin of Product

United States

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